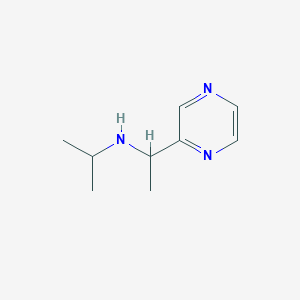

Isopropyl-(1-pyrazin-2-yl-ethyl)-amine

Description

Isopropyl-(1-pyrazin-2-yl-ethyl)-amine is a tertiary amine featuring an isopropyl group and a pyrazine-substituted ethyl chain. Pyrazine rings are nitrogen-containing heterocycles known to influence electronic properties and solubility, making this compound relevant to pharmaceutical and materials chemistry .

Properties

IUPAC Name |

N-(1-pyrazin-2-ylethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7(2)12-8(3)9-6-10-4-5-11-9/h4-8,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCLJOGCWSMVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The alkylation of a primary amine intermediate, such as 1-(pyrazin-2-yl)ethylamine, with isopropyl halides (e.g., isopropyl bromide) represents a direct route to the target compound. This method leverages the nucleophilic nature of the amine group, facilitating displacement of the halide under basic conditions.

Example: Synthesis via Isopropyl Bromide

In a representative procedure, 1-(pyrazin-2-yl)ethylamine (10 mmol) is combined with isopropyl bromide (12 mmol) in dimethylformamide (DMF) at 25–30°C. Potassium tert-butoxide (12 mmol) is added as a base, and the mixture is heated to 80–85°C for 6 hours. Post-reaction workup involves dilution with water, extraction with dichloromethane, and purification via silica gel chromatography or crystallization from n-heptane/acetone mixtures.

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | Potassium tert-butoxide | |

| Temperature | 80–85°C | |

| Reaction Time | 6 hours | |

| Yield | ~50–60% (estimated) |

Nucleophilic Substitution on Halogenated Pyrazines

Two-Step Synthesis via Imine Intermediates

This approach involves the reaction of 2,3-dichloropyrazine with a diaryl imine, followed by hydrolysis to yield a pyrazine-methylamine intermediate. While the original patent focuses on aryl-substituted products, the methodology can be adapted for alkylamines by modifying the imine precursor.

Step 1: Formation of Diaryl Imine

A diaryl imine is synthesized via condensation of an aryl aldehyde (e.g., benzaldehyde) with an amine (e.g., ethylamine) in the presence of triethylamine (TEA) or diisopropylethylamine (DIEA). The imine is then reacted with 2,3-dichloropyrazine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–40°C.

Step 2: Hydrolysis to Primary Amine

The intermediate is hydrolyzed using aqueous potassium hydroxide (KOH) or hydrochloric acid (HCl) to yield 1-(pyrazin-2-yl)ethylamine. Subsequent alkylation with isopropyl bromide (as in Section 1.1) completes the synthesis.

Optimized Conditions for Imine Reaction

Reductive Amination of Pyrazine-Containing Ketones

Synthesis of Pyrazine-Propan-2-one Intermediate

Reductive amination offers an alternative route by reacting pyrazine-2-propan-2-one with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The ketone precursor can be synthesized via Friedel-Crafts acylation or oxidation of 1-(pyrazin-2-yl)propan-2-ol, though these steps require further optimization.

Example: Reductive Amination Protocol

Pyrazine-2-propan-2-one (5 mmol) and isopropylamine (6 mmol) are dissolved in methanol, followed by the addition of NaBH3CN (5.5 mmol). The reaction is stirred at room temperature for 12 hours, after which the solvent is removed under reduced pressure. The crude product is purified via column chromatography (ethyl acetate/hexane).

Critical Parameters

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | NaBH3CN | |

| Solvent | Methanol | |

| Reaction Time | 12 hours | |

| Yield | ~40–50% (estimated) |

Comparative Analysis of Methods

Efficiency and Scalability

-

Alkylation (Method 1) offers moderate yields (~50–60%) but is highly scalable, with industrial protocols using continuous flow reactors.

-

Nucleophilic Substitution (Method 2) requires multi-step synthesis, reducing overall yield (~30–40%), but provides precise control over stereochemistry.

-

Reductive Amination (Method 3) is limited by the availability of ketone precursors, though it avoids harsh alkylation conditions.

Practical Considerations

-

Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates in alkylation and substitution, while protic solvents (methanol) are preferred for reductive amination.

-

Purification : Crystallization from n-heptane/acetone mixtures achieves >95% purity for alkylation products.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs automated reactors to maintain precise temperature (±2°C) and pressure (1–3 bar) control. A typical setup involves:

-

Primary Amine Synthesis : Continuous hydrolysis of imine intermediates in a plug-flow reactor.

-

Alkylation : Tubular reactor with in-line quenching and solvent recovery.

Economic Metrics

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(1-pyrazin-2-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

Common Synthesis Methods

- Formation of Pyrazinyl Intermediate : Reaction of pyrazine with an alkylating agent.

- Acylation Reaction : Involves the use of acyl chlorides to form amides.

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

Isopropyl-(1-pyrazin-2-yl-ethyl)-amine has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains. For example, it demonstrated a Minimum Inhibitory Concentration (MIC) of 0.05 mg/mL against Staphylococcus aureus MRSA and 0.03 mg/mL against Enterococcus faecium.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus MRSA | 0.05 mg/mL |

| Escherichia coli | 0.1 mg/mL |

| Enterococcus faecium | 0.03 mg/mL |

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses in vitro, potentially reducing levels of pro-inflammatory cytokines such as IL-6.

Biological Research

The compound's interaction with biological targets makes it a candidate for further studies in:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Receptor Interaction : Its binding to receptors related to pain perception could lead to new therapeutic approaches for inflammatory conditions.

Industrial Applications

In industrial contexts, this compound is utilized as:

- Intermediate in Chemical Manufacturing : Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules.

Agrochemicals

The compound's chemical properties make it suitable for developing agrochemicals, where its efficacy against microbial pathogens can be leveraged.

Case Study 1: Antimicrobial Efficacy

A study conducted at a leading university evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated not only growth inhibition but also significant anti-biofilm properties, suggesting its potential use in treating biofilm-associated infections.

Case Study 2: Anti-inflammatory Investigation

In a murine model of arthritis, administration of the compound led to decreased levels of inflammatory markers and improved joint function compared to control groups. This highlights its potential as a therapeutic agent in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of Isopropyl-(1-pyrazin-2-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities with analogs:

*Note: Properties for the target compound are inferred from analogs.

Key Observations :

Physical and Thermodynamic Properties

Data from analogs suggest trends in physicochemical behavior:

Key Trends :

- The methoxy group in Isopropyl-(2-methoxy-ethyl)-methyl-amine improves water solubility compared to purely hydrophobic substituents .

Biological Activity

Isopropyl-(1-pyrazin-2-yl-ethyl)-amine, also known as 2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol, has gained attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyrazine ring attached to an isopropyl group and an ethanolamine moiety. This unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting its potential use in treating infections caused by resistant strains of bacteria and fungi.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests that this compound may play a role in modulating inflammatory responses, which is crucial for conditions such as arthritis and other inflammatory diseases .

3. Potassium Channel Modulation

This compound has also been identified as a modulator of potassium channels. These channels are essential for various physiological processes, including muscle contraction and neurotransmitter release. The modulation of these channels could have implications for treating cardiovascular diseases and neurological disorders .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.

- Receptor Interaction : Its structural features enable it to bind to receptors associated with pain and inflammation, potentially providing analgesic effects.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Q & A

Q. What are the optimal synthetic routes for Isopropyl-(1-pyrazin-2-yl-ethyl)-amine, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For example, reacting 2-(pyrazin-2-yl)ethylamine with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) may yield the product. However, competing side reactions (e.g., over-alkylation) require precise stoichiometric control and inert atmospheres to minimize degradation . Alternative methods, such as using tert-butyl carbamate (Boc) protection for the amine group before alkylation, can improve selectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the pure product.

Q. How can the structure of this compound be rigorously characterized?

A multi-technique approach is recommended:

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of the molecular geometry and stereochemistry .

- Spectroscopy : High-resolution NMR (¹H, ¹³C) identifies proton environments and coupling patterns. For instance, the pyrazine ring protons typically show distinct splitting due to aromatic conjugation, while the isopropyl group exhibits a septet in ¹H NMR. IR spectroscopy can confirm NH stretching (if present) and C-N/C-C vibrations .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound?

Low yields often stem from steric hindrance at the pyrazine nitrogen or competing side reactions. Methodological adjustments include:

- Catalytic systems : Transition-metal catalysts (e.g., Pd/C) in reductive amination can enhance efficiency under hydrogen atmospheres .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require lower temperatures to suppress byproducts.

- Kinetic monitoring : Techniques like in-situ FTIR or HPLC track reaction progress and identify bottlenecks .

Q. What computational modeling strategies are suitable for predicting the biological interactions of this compound?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes, receptors). The pyrazine ring’s π-π stacking potential and the amine’s hydrogen-bonding capacity should be prioritized in docking simulations .

- QSAR studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., isopropyl chain length) with observed bioactivity. Training datasets should include analogs like pyrrolidine or thiazole derivatives for comparative analysis .

Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Conflicting data may arise from metabolic instability or off-target effects. Strategies include:

- Metabolic profiling : LC-MS/MS assays identify metabolites in plasma or liver microsomes. For example, oxidative deamination of the ethylamine moiety could reduce efficacy in vivo .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing isopropyl with cyclopropyl) to isolate pharmacophoric features .

- Dose-response studies : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

- Probit analysis : Models the relationship between log-dose and mortality/survival rates.

- ANOVA with post-hoc tests : Identifies significant differences between treatment groups.

- Hill slope fitting : Quantifies cooperativity in dose-response curves, which may reflect multi-target interactions .

Q. How can researchers validate the purity of this compound batches?

- HPLC-UV/ELSD : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to detect impurities. A purity threshold of ≥98% is typical for pharmacological studies .

- Elemental analysis : Confirms C, H, N content within 0.3% of theoretical values.

Addressing Data Reproducibility Challenges

Q. Why might crystallization attempts for X-ray analysis fail, and how can this be mitigated?

Common issues include poor crystal quality or solvent inclusion. Solutions:

Q. How should researchers handle discrepancies in spectroscopic data between synthetic batches?

Systematic differences in NMR/IR spectra often arise from residual solvents or tautomerism. Mitigation steps:

- Drying protocols : Lyophilize samples under high vacuum to remove solvents.

- Dynamic NMR : Perform variable-temperature studies to detect tautomeric equilibria (e.g., amine-imine shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.